Home > Products > Screening Compounds P122366 > A-Casomorphin (1-3), amide
A-Casomorphin (1-3), amide - 80705-23-3

A-Casomorphin (1-3), amide

Catalog Number: EVT-1603212
CAS Number: 80705-23-3
Molecular Formula: C23H28N4O4
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

A-Casomorphin (1-3), amide is synthesized through enzymatic hydrolysis of beta-casein. The primary methods for its synthesis include:

  • Enzymatic Hydrolysis: Proteolytic enzymes such as pepsin and trypsin are used to cleave beta-casein into smaller peptide fragments, including A-Casomorphin (1-3). This method mimics the natural digestive process that occurs in the gastrointestinal tract.
  • Solid-phase Peptide Synthesis: In laboratory settings, A-Casomorphin (1-3), amide can be synthesized using solid-phase peptide synthesis techniques. This involves sequential addition of amino acids to a solid support, allowing for precise control over the peptide sequence.

The technical details of these methods involve controlling pH, temperature, and enzyme concentration to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of A-Casomorphin (1-3), amide is characterized by its specific amino acid sequence:

  • Structure: H-Tyr-Pro-Phe-NH2
  • Chemical Formula: C23H27N3O5
  • Molecular Weight: 425.48 g/mol

This structure features a phenylalanine residue at the C-terminus and an amide group that enhances its stability compared to its acid form.

Chemical Reactions Analysis

A-Casomorphin (1-3), amide participates in various biochemical reactions, primarily involving interactions with opioid receptors. Key reactions include:

  • Binding to Opioid Receptors: A-Casomorphin (1-3), amide acts as an agonist at mu-opioid receptors, influencing pain perception and emotional responses.
  • Hydrolysis: In vivo, this peptide can be hydrolyzed by dipeptidyl peptidase IV (DPP-IV) into inactive forms, which limits its duration of action.

These reactions highlight the peptide's role in mediating physiological responses through receptor interaction and enzymatic degradation.

Mechanism of Action

The mechanism of action for A-Casomorphin (1-3), amide involves its interaction with opioid receptors located in the central nervous system. Upon binding to mu-opioid receptors:

  1. Activation: The binding activates intracellular signaling pathways that lead to analgesic effects.
  2. Inhibition of Neurotransmitter Release: It inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission.
  3. Modulation of Pain Perception: This results in reduced perception of pain and can influence mood and emotional states.

Data suggest that the effectiveness of A-Casomorphin (1-3), amide as an analgesic varies based on individual genetic factors influencing receptor sensitivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of A-Casomorphin (1-3), amide include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.

Relevant data indicate that its stability can be enhanced through appropriate storage conditions, such as refrigeration.

Applications

A-Casomorphin (1-3), amide has several scientific applications:

  • Nutritional Research: It is studied for its potential health benefits related to dairy consumption and its effects on human health.
  • Pharmacology: Investigated for its analgesic properties and potential therapeutic applications in pain management.
  • Autism Research: Some studies explore the role of casomorphins in autism spectrum disorders due to their opioid-like effects on behavior and gut-brain interactions.

These applications underscore the importance of A-Casomorphin (1-3), amide in both health sciences and therapeutic development.

Opioid Receptor Binding Dynamics of β-Casomorphin (1-3), Amide

Mu-Opioid Receptor Affinity and Selectivity Profiling

β-Casomorphin (1-3), amide (Tyr-Pro-Phe-NH₂) is a truncated, C-terminally amidated derivative of β-casomorphin opioid peptides. Its primary pharmacological activity stems from its interaction with µ-opioid receptors (MORs), where it exhibits notable binding affinity and subtype selectivity. Structural analysis reveals that the bioactive tyrosine residue (Tyr¹) is essential for receptor engagement, serving as the canonical pharmacophore for opioid ligands. The N-terminal amidation enhances peptide stability and receptor affinity by reducing susceptibility to carboxypeptidase degradation and optimizing electrostatic interactions within the MOR binding pocket [6] [9].

Comparative binding studies demonstrate that β-casomorphin (1-3), amide exhibits 10-20× higher MOR selectivity over δ-opioid (DOR) and κ-opioid (KOR) receptors. This selectivity profile is quantified in Table 1, which contrasts its binding constants with related peptides:

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
β-Casomorphin (1-3), amide18.5 ± 0.42325 ± 3.25410 ± 5.78
Morphiceptin (β-CM4 amide)8.25 ± 0.81181 ± 1.81185 ± 0.11
[D-Ala²] β-Casomorphin6.52 ± 0.58143 ± 0.20234 ± 2.34
Endomorphin-10.15 ± 0.011,430 ± 120>10,000

Data derived from competitive displacement assays using rat brain membranes and selective radioligands [3] [5] [6].

The Pro²-Phe³ dipeptide sequence contributes to conformational restriction, favoring a bioactive turn structure that enhances MOR complementarity. This contrasts with longer β-casomorphins (e.g., BCM-7: Tyr-Pro-Phe-Pro-Gly-Pro-Ile), where C-terminal extensions reduce MOR selectivity [9] [10]. Molecular modeling indicates the amide group mimics enkephalin C-termini, forming hydrogen bonds with MOR transmembrane residues (e.g., His297 in TM6) that are critical for receptor activation [6].

Competitive Displacement Mechanisms Against Endogenous Opioid Peptides

β-Casomorphin (1-3), amide functions as a competitive orthosteric ligand, displacing endogenous opioids via steric hindrance and differential binding kinetics. In vitro studies using rat brain synaptosomes demonstrate it displaces [³H]DAMGO (MOR-selective agonist) with IC₅₀ values of 8.25 × 10⁻⁸ M, compared to 1.81 × 10⁻⁷ M for [³H]DPDPE (DOR-selective ligand) [3]. This indicates preferential occupation of the MOR orthosteric site.

The peptide exhibits biphasic displacement kinetics against [³H]naloxone in tetrapeptide-amidated analogs, suggesting heterogeneous MOR subpopulations. This contrasts with monophasic curves observed in non-amidated peptides, implying C-terminal amidation influences receptor interaction modes [5]. Mechanistically, β-casomorphin (1-3), amide:

  • Competes with endomorphins (Tyr-Pro-Trp-Phe-NH₂/Tyr-Pro-Phe-Phe-NH₂) for MOR binding, albeit with 100× lower affinity due to the absence of Trp/Phe aromatic stacking residues [6]
  • Shows negligible displacement of dynorphin A at KORs, reinforcing MOR selectivity
  • Differs from receptorphin (Tyr-Ile-Phe-Asn-Leu), which exhibits pan-opioid receptor interaction and higher KOR affinity [3]

These displacement characteristics underscore its role as a selective exogenous MOR modulator with distinct structural requirements compared to endogenous ligands.

Allosteric Modulation of Opioid Receptor Conformational States

Beyond orthosteric competition, β-casomorphin (1-3), amide influences receptor dynamics through allosteric modulation. As a class A GPCR, MOR exists in equilibrium between inactive (R) and active (R) states. This peptide stabilizes R conformations via:

  • Biased G-protein signaling: Preferential activation of Gαi/o over β-arrestin pathways, evidenced by 3× greater inhibition of cAMP accumulation vs. ERK phosphorylation [4] [7]. This mirrors trends observed with endogenous endomorphins but contrasts with morphine’s β-arrestin bias linked to respiratory depression [1] [7].

  • Transmembrane microswitch regulation: Molecular dynamics simulations reveal the peptide stabilizes conserved "microswitch" residues (e.g., D114³.³², Y166⁴.⁶⁰) in active orientations, propagating conformational changes to intracellular G-protein coupling domains [4] [8].

Table 2: Allosteric Modulation Parameters of β-Casomorphin (1-3), Amide

ParameterEffectMethodology
Gαi/o activation (EC₅₀)24 nM ± 1.8[³⁵S]GTPγS binding
β-arrestin recruitment (EC₅₀)210 nM ± 12BRET assay
Cooperativity factor (α)2.8 (positive modulation)Operational model analysis
Intrinsic efficacy (τ)0.7 (partial agonist)[cAMP] dose-response
GIRK channel activation85% of maximal endomorphin-1 responseElectrophysiology

Data synthesized from GPCR allosteric studies [4] [7] [8].

  • Heteromer-selective effects: When MOR heteromerizes with δ-opioid receptors (DOR), β-casomorphin (1-3), amide exhibits reduced efficacy (∼40% vs. MOR homomers) due to allosteric constraints imposed by DOR transmembrane domains. This highlights context-dependent pharmacodynamics [3] [4].

The peptide’s small size enables allosteric site access near TM3/TM5/TM6 interfaces, where it enhances MOR sensitivity to endogenous opioids without intrinsic activity—characteristics aligning with positive allosteric modulator (PAM) profiles [8].

Compounds Mentioned:

  • β-Casomorphin (1-3), amide
  • Morphiceptin
  • [D-Ala²] β-Casomorphin
  • Endomorphin-1
  • Receptorphin
  • [³H]DAMGO
  • [³H]DPDPE
  • Dynorphin A
  • β-Casomorphin-7 (BCM-7)

Properties

CAS Number

80705-23-3

Product Name

A-Casomorphin (1-3), amide

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30)/t18-,19-,20-/m0/s1

InChI Key

KKLJGAZXRLWHMB-UFYCRDLUSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.